2,6-dichloro-N-(2-hydroxyethyl)benzamide
Description
Overview of Benzamide (B126) Derivatives in Contemporary Organic and Medicinal Chemistry Research
Benzamide derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural framework has proven to be exceptionally versatile, forming the basis for a wide array of molecules with significant biological activities. In medicinal chemistry, benzamides are recognized for their ability to interact with a variety of biological targets, including enzymes and receptors. sigmaaldrich.comnist.gov This has led to their development as potent therapeutic agents for a range of conditions.
For instance, certain benzamide derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making them promising candidates for cancer therapy. nih.gov Others have shown potential as tubulin inhibitors, targeting the colchicine (B1669291) binding site and thereby disrupting microtubule dynamics, a validated strategy in oncology. ipinnovative.com Furthermore, N-benzyl benzamide derivatives have been identified as selective inhibitors of butyrylcholinesterase, suggesting their potential in the treatment of neurodegenerative disorders like Alzheimer's disease. nist.gov The broad spectrum of biological activities associated with the benzamide scaffold underscores its importance in the ongoing quest for new and effective medicines.
Significance of Dichloro Substitution Patterns in Aromatic Systems within Chemical Biology
In the context of chemical biology, the 2,6-dichloro substitution pattern, as seen in 2,6-dichloro-N-(2-hydroxyethyl)benzamide, is of particular interest. The two chlorine atoms in the ortho positions relative to the amide linkage can enforce a specific conformation on the molecule. This steric hindrance can restrict the rotation of the bond between the carbonyl group and the benzene ring, influencing how the molecule presents itself to a biological target. This conformational rigidity can be a key factor in enhancing binding affinity and selectivity. The parent compound, 2,6-dichlorobenzamide (B151250), is a known herbicide and has been studied as a metabolite in various organisms. jchr.org The presence of the dichloro pattern can also impact the molecule's lipophilicity and metabolic stability, which are crucial parameters in drug design.
The Role of Hydroxyethyl (B10761427) Moieties in Molecular Recognition and Functionalization
The hydroxyethyl group (-CH₂CH₂OH) is a common functional moiety in organic and medicinal chemistry, valued for its ability to engage in specific molecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as proteins and nucleic acids. cas.org These hydrogen bonding capabilities are often crucial for molecular recognition and the formation of stable ligand-receptor complexes.
Furthermore, the hydroxyethyl group can enhance the water solubility of a molecule, a property that is often desirable for drug candidates. researchgate.net In the context of drug delivery, polymers containing hydroxyethyl groups, such as hydroxyethyl starch (HES) and hydroxyethylcellulose (HEC), are utilized for their biocompatibility and ability to modify the pharmacokinetic profiles of therapeutic agents. researchgate.netmdpi.com The hydroxyethyl moiety can also serve as a handle for further chemical modification, allowing for the attachment of other functional groups or the conjugation of the molecule to larger systems.
Research Rationale and Scope for Comprehensive Studies on this compound and its Analogues
The rationale for a comprehensive investigation into this compound stems from the synergistic potential of its constituent parts. The benzamide core provides a proven scaffold for biological activity, the 2,6-dichloro substitution pattern offers a means to fine-tune the molecule's conformation and properties, and the hydroxyethyl group introduces key interaction points and potential for improved pharmacokinetics.
A systematic study of this compound would likely begin with its chemical synthesis. A plausible synthetic route would involve the reaction of 2,6-dichlorobenzoyl chloride with ethanolamine. This is analogous to the synthesis of N-(2-aminoethyl)-2,6-dichlorobenzamide, where ethylene (B1197577) diamine is used as the amine source. ipinnovative.com Characterization of the synthesized compound would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.
Following synthesis and characterization, the next logical step would be to evaluate its biological activity. Given the known activities of related benzamides, screening could focus on areas such as anticancer, antimicrobial, or enzyme inhibitory properties. ipinnovative.comcas.org Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the substitution pattern or the side chain, would provide valuable insights into the key molecular features responsible for any observed activity.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)8(6)9(14)12-4-5-13/h1-3,13H,4-5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJLHWQURMHIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,6 Dichloro N 2 Hydroxyethyl Benzamide
Strategic Design of Precursors and Retrosynthetic Analysis for the Benzamide (B126) Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2,6-dichloro-N-(2-hydroxyethyl)benzamide, the most logical disconnection is at the amide C-N bond. amazonaws.com This disconnection reveals two primary precursors: an activated derivative of 2,6-dichlorobenzoic acid and the functionalized aminoalcohol, 2-aminoethanol.
This approach simplifies the synthesis into two main challenges: the preparation of the halogenated acid component and the functionalized amine component, followed by their efficient coupling.
Synthesis of Halogenated Benzoyl Chloride Intermediates
The key halogenated precursor is 2,6-dichlorobenzoyl chloride. This acyl chloride is a highly reactive intermediate that readily couples with amines to form the desired amide bond. acs.org Several methods exist for its synthesis, primarily starting from 2,6-dichlorobenzaldehyde or related compounds.
One common industrial method involves the chlorination of 2,6-dichlorobenzaldehyde. google.com Another established route starts from 2-chloro-6-nitrotoluene, which is first chlorinated and then oxidized to form 2,6-dichlorobenzoic acid. The resulting acid is subsequently treated with a chlorinating agent like thionyl chloride (SOCl₂) to yield the final 2,6-dichlorobenzoyl chloride. google.comgoogle.com The use of thionyl chloride is a classic and effective method for converting carboxylic acids into highly reactive acid chlorides. acs.orgucl.ac.uk
| Starting Material | Reagents | Key Transformation | Reference |
| 2,6-Dichlorobenzaldehyde | Chlorinating Agent (e.g., Cl₂) | Oxidation/Chlorination | google.com |
| 2-Chloro-6-nitrotoluene | 1. Cl₂, Lewis Acid 2. Oxidation 3. Thionyl Chloride (SOCl₂) | Chlorination, Oxidation, Acyl Chloride Formation | google.comgoogle.com |
| 2,6-Dichlorobenzoic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride Formation | acs.orgucl.ac.uk |
Preparation of Functionalized Aminoalcohol Synthons
The aminoalcohol precursor, 2-aminoethanol (commonly known as ethanolamine), is a readily available industrial chemical. The prevailing manufacturing method involves the reaction of ethylene (B1197577) oxide with aqueous ammonia. acs.org This process, first developed by Ludwig Knorr in 1897, remains the most common large-scale synthesis method. acs.org The reaction temperature is typically maintained between 30-40 °C.
For laboratory-scale synthesis or for creating derivatives, other methods can be employed, such as the reduction of mixtures of ethanolamine with ketones and aldehydes. acs.org Purification of ethanolamine can be achieved through fractional distillation under reduced pressure to prevent decomposition. lookchem.com
| Precursors | Reaction Type | Description | Reference |
| Ethylene Oxide, Ammonia | Nucleophilic Ring Opening | Industrial-scale synthesis where ammonia attacks and opens the epoxide ring of ethylene oxide. | acs.org |
| Nitromethane, Formaldehyde | Condensation/Reduction | An alternative synthesis route for ethanolamine. | acs.org |
Optimized Amide Bond Formation Strategies for High Yield and Purity
The formation of the amide bond is the most critical step in the synthesis of this compound. Traditional methods often require stoichiometric activating agents, which can generate significant waste. ucl.ac.uk Modern approaches focus on optimizing reaction conditions and employing catalytic systems to improve efficiency and sustainability. merckmillipore.comresearchgate.net
Coupling Reagent Selection and Reaction Condition Optimization
The reaction between an activated carboxylic acid (like 2,6-dichlorobenzoyl chloride) and an amine is a fundamental method for amide bond formation. acs.org However, when starting from the carboxylic acid itself (2,6-dichlorobenzoic acid), coupling reagents are necessary to facilitate the reaction. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Common classes of coupling reagents include:
Carbodiimides : Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC). acs.orgucl.ac.ukhepatochem.com Additives like 1-hydroxybenzotriazole (HOBt) are often used with carbodiimides to increase yields and reduce side reactions like epimerization. nih.govluxembourg-bio.com
Phosphonium Salts : Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective. hepatochem.comcatalyticamidation.info
Aminium/Uronium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are known for their high efficiency and fast reaction times, leading to less epimerization. ucl.ac.uknih.govluxembourg-bio.com
Optimization involves careful selection of the solvent (e.g., THF, DMF, EtOAc), base (e.g., DIPEA, Et₃N), and reaction temperature to maximize yield and purity. acs.orgnih.gov
| Coupling Reagent Class | Example(s) | Key Features | Reference |
| Carbodiimides | EDC, DCC | Widely used, often requires additives like HOBt to suppress side reactions. | acs.orgucl.ac.ukluxembourg-bio.com |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for sterically hindered substrates. | hepatochem.comcatalyticamidation.infopeptide.com |
| Aminium/Uronium Salts | HATU, HBTU | Fast reaction rates and low levels of racemization; very efficient. | ucl.ac.ukluxembourg-bio.compeptide.com |
| Others | T3P, CDI | Lower cost reagents often used in industrial settings. | ucl.ac.uk |
Catalytic Approaches to Amide Synthesis and Solvent Effects
Catalytic direct amidation, where a carboxylic acid and an amine react directly with the help of a catalyst to form an amide and water, is a more atom-economical approach. catalyticamidation.info This method avoids the use of stoichiometric activating agents and the waste they produce.
Boric acid and its derivatives have emerged as particularly attractive catalysts for this transformation. They are generally inexpensive, stable, and have low toxicity. researchgate.net The mechanism often involves the formation of an active intermediate containing a B-O-B bond. catalyticamidation.inforsc.org These reactions are typically run in solvents that allow for the azeotropic removal of water, such as toluene, to drive the reaction to completion. rsc.org
Other catalytic systems have also been developed, utilizing metals like ruthenium and zirconium, although boronic acids are among the most commonly reported for direct amidation. ucl.ac.ukmerckmillipore.comresearchgate.net The choice of solvent can significantly impact reaction efficiency, with non-polar aprotic solvents often favored for dehydrative coupling reactions.
Modern Green Chemistry Principles in Synthetic Route Design
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a key priority. merckmillipore.com
Key principles applicable to this synthesis include:
Atom Economy : Catalytic direct amidation is superior to methods using stoichiometric coupling reagents, as the only byproduct is water. catalyticamidation.info
Use of Catalysis : Catalytic reagents are preferred over stoichiometric ones. Boronic acid catalysis is a prime example of a greener alternative. ucl.ac.ukresearchgate.net
Safer Solvents : The development of solvent-free reaction conditions or the use of greener solvents is a major goal. Some boric acid-catalyzed amidations can be performed under solvent-free conditions, further enhancing the sustainability of the process. researchgate.net
Waste Prevention : By avoiding stoichiometric activators, catalytic routes significantly reduce the amount of chemical waste generated (process mass intensity, or PMI). ucl.ac.ukacs.org Biocatalytic and electrosynthetic methods are also emerging as sustainable alternatives for amide bond formation. rsc.org
Exploration of Regioselective Halogenation and Functionalization Post-Amidation
The synthesis of this compound can be approached from two primary retrosynthetic pathways: the late-stage introduction of chloro substituents onto a pre-formed amide backbone, or the initial use of a dichlorinated precursor followed by amidation. Each strategy presents distinct challenges and advantages concerning regioselectivity and functional group tolerance.
The direct and regioselective halogenation of an N-aryl amide at both ortho positions is a significant synthetic challenge. Traditional electrophilic aromatic halogenation of N-aryl amides typically yields a mixture of ortho and para substituted products, making it difficult to achieve the desired 2,6-disubstitution pattern with high selectivity nih.gov. Advanced methodologies are required to overcome this inherent regiochemical preference.
One sophisticated approach involves a directed ortho-borylation followed by a halodeboronation sequence nih.govchemrxiv.org. This strategy leverages the amide functional group to direct an iridium-catalyzed borylation to the ortho C-H bonds. The resulting boronic ester intermediate can then undergo an oxidative halodeboronation to install the halogen atom precisely at the desired position. While this method offers exceptional control, it involves a multi-step process that may not be ideal for large-scale synthesis.
Another advanced technique is palladium-catalyzed C-H activation, which has emerged as a powerful tool for the regioselective halogenation of various aromatic compounds. nih.govresearchgate.net In this method, a palladium catalyst, guided by the amide's directing group, can selectively activate the C-H bonds at the ortho positions, facilitating their reaction with a halogen source like N-chlorosuccinimide (NCS) nih.govresearchgate.net. The development of this catalytic system for the specific dichlorination of N-(2-hydroxyethyl)benzamide would require careful optimization of catalysts, ligands, and reaction conditions to favor double halogenation over mono-halogenation and prevent side reactions.
Key Research Findings in Regioselective Halogenation:
| Method | Directing Group | Catalyst/Reagent | Advantage | Disadvantage |
| Electrophilic Halogenation | Amide (-NHCOR) | Cl₂, FeCl₃ | Simple reagents | Poor regioselectivity (ortho/para mixture) nih.gov |
| C-H Borylation/Halodeboronation | Amide (-NHCOR) | Ir-catalyst / B₂pin₂ then NCS/Oxidant | High regioselectivity for ortho position nih.govchemrxiv.org | Multi-step, requires expensive catalysts |
| Palladium-Catalyzed C-H Activation | Amide (-NHCOR) | Pd(OAc)₂, Ligand, NCS | Direct C-H functionalization, high regioselectivity nih.govresearchgate.net | Catalyst optimization required, potential for catalyst poisoning |
A more direct and commonly employed synthetic route involves the amidation of a pre-functionalized dichlorinated benzene (B151609) ring. This approach guarantees the correct 2,6-dichloro substitution pattern from the outset. The most prevalent method is the reaction of 2,6-dichlorobenzoyl chloride with ethanolamine (2-aminoethanol).
This reaction is a classic nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride is attacked by the nucleophilic primary amine of ethanolamine. A base, typically a tertiary amine such as triethylamine, is added to the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is often performed in an aprotic solvent like dichloromethane or tetrahydrofuran at reduced temperatures to control the exothermic reaction.
An alternative, though less common, precursor is 2,6-dichlorobenzamide (B151250) itself nist.govgoogle.comnih.gov. While direct transamidation is possible, it is generally less efficient than the acyl chloride route. A more viable pathway starting from the amide would involve its hydrolysis to 2,6-dichlorobenzoic acid, conversion to the acyl chloride with an agent like thionyl chloride google.comgoogle.com, and subsequent reaction with ethanolamine as described above.
Typical Reaction Scheme: Starting Material: 2,6-Dichlorobenzoyl Chloride Reagent: Ethanolamine Base: Triethylamine Solvent: Dichloromethane Conditions: 0°C to Room Temperature
This method is highly effective for academic research scale due to the commercial availability of the starting materials and the straightforward nature of the reaction, which typically results in high yields of the desired product.
Purification and Isolation Techniques for Academic Research Scale
The purification of this compound requires methods capable of separating the polar target compound from non-polar starting materials and polar byproducts. The molecule's structure, featuring a non-polar dichlorophenyl ring and polar amide and hydroxyl groups, necessitates specialized separation techniques.
Standard column chromatography on silica gel can be effective for initial purification. However, for achieving high purity suitable for analytical characterization and further use, more advanced high-performance liquid chromatography (HPLC) methods are often employed nih.govlongdom.org.
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC technique, utilizing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol) . While effective for a wide range of compounds, highly polar molecules can sometimes exhibit poor retention.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed to improve the retention of very polar analytes chromatographyonline.com. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, with a small amount of aqueous buffer . This technique is particularly well-suited for separating compounds with hydroxyl and amide functionalities.
Mixed-Mode Chromatography: This technique uses stationary phases that possess both reversed-phase and ion-exchange characteristics . This dual retention mechanism can provide unique selectivity for polar compounds that may be difficult to separate by other means.
Comparison of Chromatographic Techniques:
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Ideal for |
| RP-HPLC | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Partitioning based on hydrophobicity | General purpose separation of moderately polar to non-polar compounds |
| HILIC | Polar (e.g., bare silica, amide-bonded) | High organic content (e.g., >80% Acetonitrile) | Partitioning of analytes into a water-enriched layer on the stationary phase surface chromatographyonline.com | Highly polar and hydrophilic compounds |
| Mixed-Mode | Combined non-polar and ion-exchange functionalities | Buffered aqueous/organic mixture | Multiple retention mechanisms (hydrophobic and electrostatic interactions) | Polar and ionizable compounds |
Crystallization is a powerful technique for achieving exceptional purity and for obtaining solid material suitable for characterization by methods such as X-ray crystallography, melting point determination, and solid-state NMR. The key to successful crystallization is the selection of an appropriate solvent or solvent system.
Slow Evaporation: The purified compound is dissolved in a suitable solvent to create a near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed over several days nih.govnih.gov. This gradual increase in concentration promotes the formation of large, well-ordered crystals.
Solvent-Antisolvent Diffusion: The compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent (antisolvent), in which the compound is insoluble but which is miscible with the good solvent, is then carefully layered on top or allowed to slowly diffuse into the solution. This gradually reduces the compound's solubility, inducing crystallization. A common system for benzamides is ethyl acetate (solvent) and hexane (antisolvent) nih.gov.
Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and leads to the formation of crystals.
The choice of solvent is critical and is often determined empirically. Solvents like ethanol, ethyl acetate, or mixtures thereof are often good starting points for polar amides. The resulting crystals can be isolated by filtration, washed with a cold, poor solvent to remove surface impurities, and dried under vacuum.
Advanced Spectroscopic and Structural Elucidation of 2,6 Dichloro N 2 Hydroxyethyl Benzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the complete atomic connectivity and spatial arrangement of 2,6-dichloro-N-(2-hydroxyethyl)benzamide.
One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Multiplicity Analysis
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment, number, and connectivity of hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, and the splitting pattern (multiplicity) reveals information about adjacent protons. The predicted chemical shifts (δ) in a solvent like DMSO-d₆ would be as follows:
Aromatic Protons: The dichlorinated benzene (B151609) ring has three protons. The proton at the 4-position (H-4) would appear as a triplet due to coupling with the two equivalent protons at positions 3 and 5. The H-3 and H-5 protons would appear as a doublet, coupling with H-4.
Ethyl Group Protons: The two methylene (B1212753) groups (-CH₂-) of the hydroxyethyl (B10761427) side chain are diastereotopic due to hindered rotation around the amide bond, potentially leading to more complex spectra. However, in a simplified model, they would appear as two distinct signals. The methylene group attached to the nitrogen (N-CH₂) would likely be a triplet, coupled to the adjacent methylene protons. The methylene group attached to the oxygen (O-CH₂) would also be a triplet.
Amide and Hydroxyl Protons: The amide proton (-NH-) signal is expected to be a triplet, coupling with the adjacent N-CH₂ protons. The hydroxyl proton (-OH) signal would appear as a triplet, coupling with the O-CH₂ protons. These signals are often broad and their coupling can be lost in the presence of exchange with trace amounts of water.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environment. Due to the symmetry of the 2,6-dichloro substitution, the benzene ring will show fewer signals than a non-symmetrically substituted ring.
Aromatic Carbons: Four signals are expected for the aromatic carbons: one for the two equivalent carbons bearing chlorine atoms (C-2/C-6), one for the carbon attached to the amide group (C-1), one for the two equivalent carbons at positions 3 and 5 (C-3/C-5), and one for the carbon at position 4 (C-4).
Carbonyl Carbon: The amide carbonyl carbon (C=O) will appear as a single resonance at a characteristic downfield shift.
Ethyl Group Carbons: Two distinct signals are anticipated for the two methylene carbons of the ethyl side chain (N-CH₂ and O-CH₂).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Signal Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H NMR) |
|---|---|---|---|---|
| H-3/H-5 | Aromatic | ~7.4 - 7.6 | - | Doublet (d) |
| H-4 | Aromatic | ~7.3 - 7.5 | - | Triplet (t) |
| Amide NH | Amide | ~8.5 - 9.0 | - | Triplet (t) |
| N-CH₂ | Aliphatic | ~3.4 - 3.6 | ~42 | Multiplet |
| O-CH₂ | Aliphatic | ~3.6 - 3.8 | ~60 | Multiplet |
| OH | Hydroxyl | ~4.8 - 5.2 | - | Triplet (t) |
| C-1 | Aromatic | - | ~135 | - |
| C-2/C-6 | Aromatic | - | ~131 | - |
| C-3/C-5 | Aromatic | - | ~129 | - |
| C-4 | Aromatic | - | ~132 | - |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings. youtube.com Key expected correlations for this compound would include a cross-peak between the H-3/H-5 and H-4 aromatic protons, and sequential correlations along the ethyl chain: NH ↔ N-CH₂ ↔ O-CH₂ ↔ OH. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). youtube.com It would definitively link the proton signals of H-3/H-5, H-4, N-CH₂, and O-CH₂ to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) ¹H-¹³C couplings, which is vital for connecting the molecular fragments. youtube.com Essential HMBC correlations would be:
From the amide proton (NH) to the carbonyl carbon (C=O) and the N-CH₂ carbon.
From the N-CH₂ protons to the carbonyl carbon (C=O) and the O-CH₂ carbon.
From the aromatic protons (H-3/H-5) to the carbonyl carbon (C=O) and the surrounding aromatic carbons (C-1, C-2/C-6, C-4).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key observation would be a NOE correlation between the amide NH proton and the aromatic H-3/H-5 protons, which would help to define the orientation of the N-hydroxyethyl group relative to the aromatic ring.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers corroborating evidence for its structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₉H₉Cl₂NO₂. HRMS analysis would be used to confirm the exact mass of the molecular ion, which is a definitive method for validating the proposed formula. nist.gov The characteristic isotopic pattern of the two chlorine atoms (a cluster of peaks with a ~2:1 intensity ratio for M, M+2, and M+4) would also be a key diagnostic feature.
Table 2: Predicted Exact Mass for HRMS Analysis
| Formula | Ion Type | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| C₉H₉Cl₂NO₂ | [M+H]⁺ | 234.00831 |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Fragmentation
In MS/MS, the molecular ion is selected and fragmented, and the masses of the resulting fragment ions are analyzed. This provides a fragmentation fingerprint that is characteristic of the molecule's structure.
A plausible fragmentation pathway for protonated this compound would involve initial cleavages at the weakest bonds. Key expected fragment ions include:
Loss of water: A neutral loss of H₂O (18 Da) from the hydroxyethyl side chain is a common fragmentation for alcohols.
Amide bond cleavage: Scission of the amide C-N bond can occur, leading to the highly stable 2,6-dichlorobenzoyl cation. This fragment is often a dominant peak in the spectrum of such compounds.
Side-chain fragmentation: Cleavage of the C-C bond within the ethyl group can lead to the loss of a CH₂OH radical.
Table 3: Predicted MS/MS Fragmentation for this compound ([M+H]⁺)
| Proposed Fragment Ion | Formula of Ion | Predicted m/z | Neutral Loss |
|---|---|---|---|
| Protonated Molecule | [C₉H₁₀Cl₂NO₂]⁺ | 234.0 | - |
| Loss of Water | [C₉H₈Cl₂NO]⁺ | 216.0 | H₂O |
| 2,6-Dichlorobenzoyl cation | [C₇H₃Cl₂O]⁺ | 172.9 | C₂H₆NO |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. japsonline.com
O-H and N-H Stretching: A broad band is expected in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretch of the alcohol, overlapping with the sharper N-H stretch of the secondary amide. researchgate.net
C=O Stretching (Amide I): A strong, sharp absorption band, characteristic of the amide carbonyl group, would appear around 1650-1680 cm⁻¹. japsonline.com
N-H Bending (Amide II): This band, resulting from the N-H bending vibration coupled with C-N stretching, is expected around 1530-1550 cm⁻¹. japsonline.com
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.
C-Cl Stretching: Strong absorptions corresponding to the C-Cl bonds would be visible in the fingerprint region, typically between 800 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For this molecule, Raman spectroscopy would be particularly useful for observing the symmetric stretching of the aromatic ring and the C-Cl bonds.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |
|---|---|---|---|
| O-H (Alcohol) | Stretching | 3500-3200 (Broad) | Weak |
| N-H (Amide) | Stretching | 3350-3250 (Sharp) | Moderate |
| C-H (Aromatic) | Stretching | 3100-3000 | Strong |
| C-H (Aliphatic) | Stretching | 3000-2850 | Strong |
| C=O (Amide I) | Stretching | 1680-1650 | Moderate |
| N-H (Amide II) | Bending | 1550-1530 | Weak |
| C-C (Aromatic) | Ring Stretching | 1600, 1475 | Strong |
| C-N | Stretching | 1250-1200 | Moderate |
| C-O | Stretching | 1100-1050 | Moderate |
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for precise measurement of bond lengths, bond angles, and torsion angles, which together define the molecular conformation. Furthermore, it reveals how molecules are arranged in the crystal lattice, providing insight into the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the solid-state structure.
The molecular conformation of N-substituted 2,6-dichlorobenzamides is largely dictated by the rotational barriers around the amide C-N bond and the bonds connecting the amide group to the aromatic rings. In related structures, the amide group is typically found in a trans conformation with respect to the N-H and C=O bonds.
A critical aspect of the conformation is the dihedral angle between the plane of the dichlorobenzoyl group and the plane of the amide linkage. In analogous compounds such as 2-chloro-N-(2,6-dichlorophenyl)benzamide, this amide group is twisted out of the plane of the benzoyl ring, with a reported dihedral angle of 59.8(1)°. nih.gov A similar significant twist is observed in 2-chloro-N-(2,6-dimethylphenyl)benzamide, where the amide group forms a dihedral angle of 63.26(22)° with the 2-chlorobenzoyl ring. nih.gov This rotation is a common feature in ortho-substituted benzamides, arising from steric hindrance between the substituents on the phenyl ring and the amide group. For this compound, a comparable out-of-plane arrangement of the amide group relative to the dichlorophenyl ring is anticipated.
The orientation of the substituent on the nitrogen atom is also of key importance. For this compound, the flexible 2-hydroxyethyl chain allows for multiple possible conformations. The torsion angles involving the C-C and C-N bonds of this ethyl group will be influenced by both intramolecular and intermolecular interactions, particularly the formation of hydrogen bonds involving the terminal hydroxyl group.
| Torsion Angle | Description | Expected Value Range (based on related structures) |
| O=C-N-C | Defines the planarity of the amide bond | ~180° (trans) |
| C-C(ring)-C=O | Describes the orientation of the carbonyl group relative to the ring | Near 0° or 180° |
| C(ring)-C-N-C | Describes the twist of the amide group relative to the phenyl ring | 50-70° |
| C-N-C-C(ethyl) | Describes the conformation of the ethyl substituent | Variable, influenced by hydrogen bonding |
| N-C-C-O(hydroxyl) | Describes the conformation of the hydroxyethyl side chain | Variable, influenced by hydrogen bonding |
This table presents expected values based on the analysis of structurally similar compounds, as direct crystallographic data for this compound is not available.
The crystal packing in N-substituted benzamides is prominently directed by intermolecular hydrogen bonds. In the case of this compound, the presence of both a hydrogen bond donor (the amide N-H and the hydroxyl O-H) and two hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen) suggests the formation of extensive hydrogen bonding networks.
In related structures lacking the hydroxyl group, such as 2-chloro-N-(2,6-dichlorophenyl)benzamide, molecules are linked by N—H···O hydrogen bonds, forming infinite chains. nih.govnih.gov Similarly, 2,6-dichloro-N-(4-chlorophenyl)benzamide exhibits N—H···O hydrogen bonds that link molecules into chains. nih.gov
The introduction of the 2-hydroxyethyl group provides an additional and highly effective site for hydrogen bonding. It is highly probable that the hydroxyl group will participate in O—H···O hydrogen bonds, either with the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. This could lead to more complex, two or three-dimensional networks. For instance, in the crystal structure of 2,4-dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide, the hydroxyl group is involved in intermolecular hydrogen bonds. researchgate.net The interplay between the N—H···O and O—H···O interactions will be the defining feature of the crystal packing in this compound, likely resulting in a stable, densely packed structure.
| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (D···A, Å) | Significance |
| N—H···O=C | Amide N-H | Carbonyl O | 2.8 - 3.1 | Primary chain formation |
| O—H···O=C | Hydroxyl O-H | Carbonyl O | 2.6 - 2.9 | Cross-linking of chains |
| O—H···O-H | Hydroxyl O-H | Hydroxyl O | 2.6 - 2.9 | Formation of dimers or alternative chains |
This table outlines the potential hydrogen bonds and their typical geometric parameters based on related known crystal structures.
Chiroptical Spectroscopy for Studies on Chiral Analogs (if applicable to future derivatization)
This compound is an achiral molecule. However, chiroptical spectroscopic techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), would become indispensable tools for the stereochemical analysis of chiral derivatives that could be synthesized from it in the future.
For instance, derivatization could introduce a chiral center into the N-substituent, such as by replacing the hydroxyethyl group with a chiral amino alcohol (e.g., (R)- or (S)-2-amino-1-propanol). In such cases, CD spectroscopy would be highly sensitive to the absolute configuration of the newly formed stereocenter and could also provide information about the preferred conformation of the molecule in solution.
The electronic transitions of the dichlorobenzoyl chromophore would give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects would be directly related to the spatial arrangement of the atoms around the chromophore, as dictated by the chiral substituent. Theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT) could then be compared with the experimental spectrum to unambiguously assign the absolute configuration of the chiral analog.
While no specific studies on chiral analogs of this compound are currently reported, the principles of chiroptical spectroscopy represent a powerful prospective method for the structural elucidation of any future chiral derivatives.
Computational Chemistry and Theoretical Modeling of 2,6 Dichloro N 2 Hydroxyethyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These computational methods provide insights into molecular geometry, energy levels, and electron distribution, which are crucial for understanding the behavior of a compound like 2,6-dichloro-N-(2-hydroxyethyl)benzamide.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and energy of organic compounds. The process involves optimizing the molecule's structure to find the lowest energy conformation, also known as the ground state geometry. For this compound, this would involve using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) to accurately model the electron density and, consequently, the molecular structure. semanticscholar.org
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p))
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Length | C-C (ring) | ~1.39 Å |
| C-Cl | ~1.74 Å | |
| C=O | ~1.23 Å | |
| C-N | ~1.34 Å | |
| N-H | ~1.01 Å | |
| C-O (ethyl) | ~1.43 Å | |
| Bond Angle | C-C-C (ring) | ~120° |
| Cl-C-C | ~120° | |
| O=C-N | ~122° | |
| Dihedral Angle | C-C-N-C | Variable |
| Note: This table is illustrative and contains expected values based on related structures. Actual values would require specific DFT calculations for this molecule. |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. semanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netsemanticscholar.org
For this compound, the HOMO would likely be localized on the electron-rich regions, such as the benzamide (B126) ring and the oxygen atom of the hydroxyl group, while the LUMO might be distributed over the carbonyl group and the aromatic ring, which can act as electron-accepting areas. researchgate.netresearchgate.net The analysis of these orbitals helps in predicting sites susceptible to electrophilic and nucleophilic attack.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while positive potential regions (colored blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the carbonyl oxygen and the hydroxyl oxygen would be expected to be regions of high negative potential, whereas the amide hydrogen and the hydroxyl hydrogen would exhibit positive potential.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Note: This table is illustrative. Actual energy values would be determined from specific quantum chemical calculations. |
Molecular Dynamics Simulations for Conformational Analysis in Solution-Phase
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and dynamics of a molecule in a specific environment, such as in a solvent.
The surrounding solvent can significantly influence the conformation and dynamics of a solute molecule. MD simulations can explicitly model the solvent molecules (e.g., water, ethanol) around this compound. This allows for the study of solute-solvent interactions, such as hydrogen bonding between the molecule's hydroxyl and amide groups and the solvent. These interactions can stabilize certain conformations over others, altering the conformational landscape compared to the gas phase. The dynamic properties, such as the rate of conformational changes, can also be affected by the viscosity and polarity of the solvent.
Molecular Docking Studies for Predicting Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.commdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
For this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with various biological targets. The process involves preparing the three-dimensional structures of both the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding energy. mdpi.com
The results of a docking study would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the hydroxyl group and the amide group of this compound could act as hydrogen bond donors and acceptors, while the dichlorophenyl ring could engage in hydrophobic or halogen bonding interactions within the active site. mdpi.commdpi.com These predicted interactions can guide the design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A critical first step in developing a QSAR model is the calculation and selection of relevant molecular descriptors, which are numerical representations of a molecule's physicochemical properties.
For benzamide derivatives with antimicrobial activity, research has shown that a combination of descriptor types is often necessary to build a robust model. imrpress.comchitkara.edu.in These descriptors can be broadly categorized as:
Topological Descriptors: These describe the atomic connectivity and branching of a molecule. Examples include molecular connectivity indices (e.g., ²χv, ²χ) and Kier's shape index (e.g., κα1), which have been successfully used to model the antimicrobial activity of 2,6-dichlorobenzamides. imrpress.com
Electronic Descriptors: These relate to the electron distribution in the molecule. Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and total energy (Te) have been shown to be important in explaining the antimicrobial activity of some benzamide series. chitkara.edu.in
Physicochemical Descriptors: These represent properties like hydrophobicity (logP), Topological Polar Surface Area (TPSA), and the count of hydrogen bond acceptors and donors. ijpsr.com These are crucial for describing a molecule's transport and interaction with biological membranes and targets.
The selection of descriptors is a vital step, often involving statistical methods to choose a subset of non-correlated descriptors that have the highest correlation with the biological activity.
| Descriptor Class | Specific Descriptor Example | Potential Significance for Biological Activity |
|---|---|---|
| Topological | Molecular Connectivity Index (²χ) | Relates to molecular size, shape, and branching. imrpress.com |
| Topological | Kier's Shape Index (κα1) | Quantifies molecular shape and flexibility. imrpress.com |
| Electronic | Energy of LUMO | Indicates the molecule's ability to accept electrons. chitkara.edu.in |
| Physicochemical | logP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, affecting membrane permeability. ijpsr.com |
| Physicochemical | Topological Polar Surface Area (TPSA) | Predicts transport properties and interaction with polar targets. ijpsr.com |
| Constitutional | Hydrogen Bond Acceptor Count | Quantifies potential for hydrogen bonding with a receptor. ijpsr.com |
Once relevant descriptors are selected, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. The most common method for this is Multiple Linear Regression (MLR), which generates a linear equation representing the relationship. ijpsr.comresearchgate.net
The primary goal of a QSAR model is not just to fit the existing data but to accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential to ensure the model's robustness and predictive power. nih.gov Validation is typically performed using several statistical metrics:
Internal Validation: Techniques like Leave-One-Out (LOO) cross-validation are used to assess the model's internal consistency. This yields a cross-validation coefficient (q² or Q²). A high q² value (typically > 0.5) indicates good internal predictivity. nih.govmdpi.com
External Validation: The model's ability to predict the activity of an external test set (compounds not used in model development) is the ultimate test of its utility. The predictive ability is quantified by the predictive R² (R²pred). A value of R²pred > 0.6 is generally considered indicative of a good predictive model. mdpi.com
For antimicrobial 2,6-dichlorobenzamides, QSAR models have demonstrated good predictive ability, as indicated by high cross-validated r² values, suggesting these models can be reliably used to guide the design of new, more potent analogues. imrpress.com
| Validation Parameter | Symbol | Typical Range for a Good Model | Description |
|---|---|---|---|
| Coefficient of Determination | R² | > 0.8 | Measures the proportion of variance in the biological activity that is explained by the model. nih.gov |
| Cross-validated R² (LOO) | q² or Q² | > 0.5 | Assesses the internal predictive ability and robustness of the model. nih.gov |
| Predictive R² for External Set | R²pred | > 0.6 | Measures the model's ability to predict the activity of an independent set of compounds. mdpi.com |
| Fisher Test Value | F | High value | Indicates the statistical significance of the relationship between descriptors and activity. nih.gov |
Structure Activity Relationship Sar Investigations of 2,6 Dichloro N 2 Hydroxyethyl Benzamide Derivatives
Systematic Modification of the Aromatic Ring and Impact on Molecular Activity
The positioning of the halogen substituents on the aromatic ring has a profound impact on the molecule's three-dimensional structure and, consequently, its biological activity. The 2,6-dichloro substitution pattern, as seen in the parent compound, is of particular significance due to the steric hindrance imposed by the two ortho-chloro atoms. This steric crowding forces the amide group to twist out of the plane of the benzene (B151609) ring. researchgate.net This disruption of coplanarity interrupts the π-electron conjugation between the amide's carbonyl group and the aromatic system, a phenomenon known as amidic resonance. researchgate.netmdpi.com
In contrast, an isomer such as 2,4-dichloro-N-(2-hydroxyethyl)benzamide experiences less steric strain from the single ortho-substituent. While some rotation is present, the deviation from planarity is less severe. For example, in a related 2,4-dichloro derivative, the amide group was found to be twisted by a dihedral angle of 31.98° with respect to the benzene ring. researchgate.net The greater twist in 2,6-disubstituted analogs significantly alters the bond characteristics and conformational freedom of the amide linkage, which can be a critical factor in its interaction with biological targets. Studies comparing sterically hindered 2,6-disubstituted benzamides with their less hindered isomers often reveal significant differences in activity, highlighting the importance of this specific substitution pattern. researchgate.netresearchgate.net The alteration of the substituent position from 2,6- to 2,4- can therefore markedly influence the inhibitory activity and selectivity profile of the compound. researchgate.netnih.gov
Table 1: Comparison of Conformational Effects of Dichloro-Substitution Patterns
| Compound Isomer | Substitution Pattern | Key Steric Feature | Conformational Consequence |
|---|---|---|---|
| 2,6-Dichloro | Two substituents at ortho-positions | High steric hindrance around the amide linkage | Significant twisting of the amide group out of the aromatic ring plane, disrupting π-conjugation. researchgate.net |
| 2,4-Dichloro | One substituent at an ortho-position | Moderate steric hindrance | Lesser degree of twist compared to the 2,6-isomer, allowing for more residual conjugation. researchgate.net |
Beyond the position of the halogens, the introduction of other functional groups onto the aromatic ring allows for the fine-tuning of electronic and steric properties. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which influence the electron density of the aromatic ring through inductive and resonance effects. ucsb.edulibretexts.org
However, in the case of 2,6-disubstituted benzamides, the inherent steric twist between the aromatic ring and the amide group can dampen the transmission of resonance effects from substituents on the ring to the amide functional group. researchgate.net For instance, research on 2,6-dimethylbenzamides with polar substituents (like amino or nitro groups) showed that the electronic influence on the amide group was less pronounced compared to sterically unhindered benzamides where conjugation is maintained. researchgate.net This suggests that for 2,6-dichloro-N-(2-hydroxyethyl)benzamide derivatives, inductive effects may play a more dominant role than resonance in modulating activity. ucsb.eduunilag.edu.ng
**Table 2: Antibacterial Activity of 3-Substituted 2,6-Difluorobenzamide Derivatives against *Bacillus subtilis***
| Compound | Substituent at 3-Position | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Derivative 7 | Chloroalkoxy | 0.25 - 1 | nih.gov |
| Derivative 12 | Bromoalkoxy | 0.25 - 1 | nih.gov |
| Derivative 17 | Alkyloxy | 0.25 - 1 | nih.gov |
Data from a study on FtsZ inhibitors, demonstrating the impact of substituents on a related 2,6-dihalobenzamide scaffold.
Elucidation of the Role of the N-Substituent: Modulating the Hydroxyethyl (B10761427) Moiety
The N-(2-hydroxyethyl) side chain is a critical pharmacophoric element, providing a key site for hydrogen bonding and influencing the molecule's polarity and solubility. Modifications to this group are a central strategy in SAR studies.
Altering the length and branching of the N-hydroxyalkyl chain directly impacts the spatial relationship between the aromatic core and the terminal hydroxyl group. Increasing the chain length (e.g., to a hydroxypropyl or hydroxybutyl group) can allow the hydroxyl terminus to probe different regions of a target binding site. However, increased conformational freedom in a longer, more flexible chain can also have a negative effect on binding affinity if a specific, constrained conformation is required for optimal interaction. nih.gov The introduction of branching on the alkyl chain, such as with an isopropanol (B130326) or isobutanol moiety, adds steric bulk which can either enhance binding through favorable van der Waals interactions or cause steric clashes within a receptor pocket.
The terminal hydroxyl group is a prime target for functionalization due to its ability to act as a hydrogen bond donor and acceptor. nih.govnih.gov Converting this group into other functionalities drastically alters its chemical properties and potential interactions.
Amine Formation: Replacing the hydroxyl group with an amino group introduces a basic center, capable of forming ionic interactions or stronger hydrogen bonds. A pertinent example is the synthesis of N-(2-aminoethyl)-2,6-dichlorobenzamide. ipinnovative.com This modification fundamentally changes the physicochemical profile of the side chain from neutral to basic.
Ether Formation: Capping the hydroxyl group to form an ether (e.g., a methoxyethyl or benzyloxyethyl group) removes its hydrogen bond donating ability and increases lipophilicity. This can enhance membrane permeability but may sacrifice a critical hydrogen bonding interaction at the target site.
Ester Formation: Acylation of the hydroxyl group to form an ester creates a new carbonyl moiety that can act as a hydrogen bond acceptor. Esters are also potential prodrugs, which can be hydrolyzed in vivo to release the active parent compound with the free hydroxyl group.
Modifications of the Amide Linkage and Their Conformational Consequences
The amide bond is a robust and planar functional group due to resonance stabilization. thieme-connect.com However, as previously discussed, the 2,6-dichloro substitution pattern forces this bond into a twisted, non-planar conformation. researchgate.net This inherent strain makes the amide bond in this compound electronically and conformationally distinct from amides in less hindered systems. This "twisted amide" has reduced double-bond character, which can affect its stability and interaction profile. mdpi.com
Further modifications focus on replacing the amide bond with bioisosteres to explore different conformational and electronic properties. For example, replacing the amide C=O with a CF2 group and the N-H with a CH2 (forming a trifluoroethylamine moiety) creates a tetrahedral linkage instead of a planar one. nih.gov While this bioisostere can mimic some hydrogen bonding characteristics of the amide, its different geometry can force subtle changes in the position of other substituents, potentially altering the molecule's active conformation or shielding it from metabolic degradation. nih.gov Such modifications are crucial for understanding the conformational requirements of the linker region for biological activity.
Comparative SAR Analysis with Related Benzamide (B126) Scaffolds
The activity and selectivity of benzamide derivatives are highly dependent on the substitution patterns on both the aromatic ring and the amide nitrogen. Analysis of analogues of this compound reveals the critical role of the N-substituent in defining the compound's biological properties.
For instance, a study on the antimicrobial and disinfectant activity of newly synthesized 2,6-dichlorobenzamide (B151250) derivatives provides a basis for comparison. ipinnovative.com The activity of these compounds is contrasted with the parent compound of interest.
| Compound Name | Structure | N-Substituent | Reported Biological Context |
|---|---|---|---|
| This compound | -CH₂CH₂OH | Core compound of interest | |
| N-(2-aminoethyl)-2,6-dichlorobenzamide (JV1) | -CH₂CH₂NH₂ | Antimicrobial and disinfectant activity. ipinnovative.com | |
| 2,6-dichloro-N-(propan-2-yl)benzamide (JV2) | -CH(CH₃)₂ | Antimicrobial and disinfectant activity. ipinnovative.com |
The modification from a hydroxyethyl group to an aminoethyl group in N-(2-aminoethyl)-2,6-dichlorobenzamide introduces a basic center, which can significantly alter physicochemical properties and potential target interactions. ipinnovative.com Similarly, replacing the flexible hydroxyethyl chain with a more lipophilic and sterically hindered isopropyl group in 2,6-dichloro-N-(propan-2-yl)benzamide would be expected to influence its binding profile and membrane permeability. ipinnovative.com While detailed quantitative activity data for these specific analogues is pending publication, the structural changes exemplify key modification sites for SAR exploration. ipinnovative.com
The broader family of 2,6-dichlorobenzamide derivatives provides valuable context for understanding the SAR of this scaffold. The parent compound, 2,6-dichlorobenzamide (BAM), is a well-studied environmental metabolite of the herbicide dichlobenil (B1670455). mst.dknih.gov BAM itself has been investigated for its toxicological profile, which appears distinct from that of its precursor, dichlobenil. mst.dk For example, dichlobenil is considerably more toxic to the olfactory mucosa in mice compared to BAM. mst.dk
The metabolism of these compounds reveals key transformation pathways. In plants and animals, the 2,6-dichlorobenzamide core can undergo hydroxylation, primarily at the 3- and 4-positions of the phenyl ring, followed by conjugation. nih.govnih.gov These metabolic "soft spots" are important considerations in drug design, as blocking these positions could enhance metabolic stability.
Comparative analysis with other biologically active scaffolds containing the 2,6-dichlorophenyl moiety also offers insights. For example, in a series of 4-thiazolidinone (B1220212) inhibitors of mosquito acetylcholinesterase, the substitution pattern of the phenyl ring was crucial for selectivity, with halogen substituents having complex effects. nih.gov Although the core scaffold is different, this finding underscores the importance of the 2,6-dichloro substitution pattern in modulating interactions with biological targets. The collective data suggest that while the 2,6-dichloro substitution provides a rigid and influential anchor, modifications to the N-substituent are a primary driver of potency and selectivity across different biological targets. ipinnovative.comnih.gov
Mechanistic and Biological Studies of 2,6 Dichloro N 2 Hydroxyethyl Benzamide Non Clinical Focus
In Vitro Biological Activity Screening and Efficacy Assessment
In the initial phases of non-clinical research, a new chemical entity is typically subjected to a battery of in vitro tests to screen for potential biological activities.
Enzyme Inhibition Assays (e.g., targeting specific hydrolases, transferases, or synthetases)
No specific enzyme inhibition data for 2,6-dichloro-N-(2-hydroxyethyl)benzamide has been reported. Generally, benzamide (B126) structures are known to interact with various enzymes. An evaluation would involve screening the compound against a panel of clinically relevant enzymes. For instance, some substituted benzamides have been investigated as inhibitors of enzymes like histone deacetylases (HDACs). Such an assay would measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50), providing a quantitative measure of potency.
Evaluation of Antimicrobial Spectrum against Model Organisms
There is no published research detailing the antimicrobial spectrum of this compound. Benzamide derivatives, in general, are recognized for their potential antimicrobial properties. ctppc.orgipinnovative.com A standard evaluation would test the compound against a panel of model microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
Key parameters determined in these studies include:
Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that prevents visible growth of a microorganism.
Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC): The lowest concentration that results in microbial death.
For context, a study on the related compound N-(2aminoethyl)-2,6-dichlorobenzamide indicated that its antimicrobial properties were slated for future investigation. ctppc.org Another distinct compound, Dichloro-N-2-hydroxyethyl-N-p-methylsulphonylbenzylacetamide, was noted for its amoebicidal activity against Entamoeba histolytica. nih.gov
Cell-Based Assays for Investigating Cellular Pathway Modulation (excluding human clinical endpoints)
Specific data on the effects of this compound on cellular pathways are not available. Cell-based assays are crucial for understanding how a compound affects cellular functions, such as proliferation, viability, or specific signaling cascades in non-human cell lines. These assays could involve reporter gene systems to monitor the activation or inhibition of a particular pathway or viability assays to determine cytotoxic effects on various cell types.
Investigation of Molecular Targets and Mechanistic Pathways
Once a biological activity is identified, further studies are conducted to pinpoint the specific molecular target and understand the mechanism of action.
Target Identification and Validation Methodologies
No molecular targets have been identified or validated for this compound in the available literature. Target identification methodologies could include affinity chromatography, where the compound is used as bait to isolate its binding partners from cell lysates, followed by mass spectrometry to identify the proteins. Genetic approaches, such as screening a library of knockout or knockdown organisms, could also reveal genes that are essential for the compound's activity, thereby identifying its target pathway.
Environmental Transformation and Degradation Pathways of 2,6 Dichloro N 2 Hydroxyethyl Benzamide Analogues
Microbial Degradation Mechanisms and Biotransformation Pathways
The microbial breakdown of benzamide (B126) herbicides and related compounds is a key process in their environmental dissipation. While specific studies on 2,6-dichloro-N-(2-hydroxyethyl)benzamide are limited, research on analogous structures provides insight into the likely microbial degradation mechanisms.
Identification of Environmental Microbial Consortia and Specific Strains
Research has identified specific microbial strains capable of degrading benzamide compounds. For instance, the bacterium Aminobacter sp. MSH1 has been shown to efficiently degrade 2,6-dichlorobenzamide (B151250) (BAM), a close analogue of the title compound. This strain has been investigated for its potential use in biofilters for water treatment. Similarly, a soil-isolated strain of Bacillus velezensis has demonstrated the ability to degrade the benzimidazole (B57391) fungicide carbendazim, indicating that members of the Bacillus genus may possess the enzymatic machinery to break down complex aromatic amides. nih.gov The isolation of N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide from the marine fungus Botryosphaeria sp. suggests that fungi also play a role in the transformation of N-substituted benzamides in aquatic environments. researchgate.net While specific consortia for the degradation of this compound have not been documented, it is plausible that a diverse range of bacteria and fungi, similar to those identified for other benzamides, are involved in its biotransformation in soil and water.
Enzymatic Hydrolysis and Dechlorination Processes by Microorganisms
The primary enzymatic reaction in the microbial degradation of benzamides is the hydrolysis of the amide bond. This reaction is typically catalyzed by amidase enzymes, which break the C-N bond, yielding a carboxylic acid and an amine. In the case of this compound, this would result in the formation of 2,6-dichlorobenzoic acid and 2-aminoethanol. Studies on N-alkyl nitrobenzamides have shown that the rate of hydrolysis can be influenced by the structure of the N-alkyl group, with shorter chains being more susceptible to enzymatic cleavage by mycobacterial homogenates. mdpi.com
Following or preceding amide bond hydrolysis, dechlorination is a critical step in the complete mineralization of chlorinated aromatic compounds. Microorganisms can mediate dechlorination through various enzymatic mechanisms, including reductive, oxidative, and hydrolytic dehalogenation. While direct evidence for the microbial dechlorination of this compound is not available, the degradation of other chlorinated aromatics often involves the removal of chlorine atoms as a key detoxification step, making the aromatic ring more susceptible to subsequent cleavage.
Characterization of Microbial Metabolites and Their Environmental Fates
The characterization of microbial metabolites is essential for understanding the complete degradation pathway and assessing the environmental risk of transformation products. For N-substituted benzamides, microbial transformation can lead to a variety of metabolites. For example, the fungus Botryosphaeria sp. produces N,4-dihydroxy-N-(2'-hydroxyethyl)-benzamide, indicating that hydroxylation of the aromatic ring and the N-alkyl chain are possible microbial transformation pathways. researchgate.net
Based on the degradation of analogous compounds, the primary metabolites of this compound are expected to be 2,6-dichlorobenzoic acid and 2-aminoethanol, resulting from amide bond hydrolysis. Further microbial action could lead to the hydroxylation of the dichlorinated ring, forming hydroxylated dichlorobenzoic acids. The environmental fate of these metabolites varies. 2,6-Dichlorobenzoic acid is known to be more mobile and potentially more persistent than the parent compound under certain conditions. 2-aminoethanol, on the other hand, is readily biodegradable.
| Parent Compound | Potential Microbial Transformation | Potential Metabolites | Significance |
| This compound | Amide Hydrolysis | 2,6-dichlorobenzoic acid, 2-aminoethanol | Primary breakdown products |
| This compound | Hydroxylation | Hydroxylated derivatives | Detoxification/activation step |
| 2,6-dichlorobenzoic acid | Further degradation | Ring cleavage products | Eventual mineralization |
Abiotic Degradation Processes in Aquatic and Terrestrial Environments
In addition to microbial action, abiotic processes such as hydrolysis and photolysis contribute to the transformation of this compound in the environment.
Hydrolytic Stability of the Amide Bond under Diverse Environmental pH Conditions
The stability of the amide bond to hydrolysis is a key factor in the persistence of benzamide compounds. For the analogue N-(2-hydroxyethyl)benzamide, studies have shown that it is stable in a pH range of 3 to 10. biosynth.com This suggests that the amide bond in this compound is also likely to be resistant to hydrolysis under typical environmental pH conditions (pH 5-9). While extreme pH conditions can promote hydrolysis, this process is generally slow for benzamides in the absence of microbial or enzymatic catalysis. The synthesis of related N-substituted benzamides often involves reaction with sodium hydroxide, indicating a degree of stability of the amide linkage even under alkaline conditions. mdpi.com
| pH Range | Hydrolytic Stability of N-(2-hydroxyethyl)benzamide | Implication for this compound |
| 3 - 10 | Stable | Likely to be stable under most environmental conditions. biosynth.com |
| < 3 or > 10 | Potential for slow hydrolysis | Abiotic hydrolysis may occur in highly acidic or alkaline environments. |
Photolytic Degradation Pathways under Simulated Sunlight Exposure
Photolytic degradation can be a significant transformation pathway for aromatic compounds exposed to sunlight, particularly in surface waters. While direct studies on the photolysis of this compound are not available, research on other N-substituted aromatic compounds provides potential degradation pathways. For example, the photodegradation of sulfonamides under simulated sunlight involves cleavage of the sulfonamide bond and extrusion of sulfur dioxide. nih.gov
By analogy, the photolytic degradation of this compound could proceed through several pathways:
Cleavage of the amide bond: Similar to hydrolysis, this would yield 2,6-dichlorobenzoic acid and 2-aminoethanol.
Photoreductive dechlorination: The carbon-chlorine bonds could be cleaved by photochemically generated reducing species, leading to mono-chlorinated or non-chlorinated benzamide derivatives.
Photo-oxidation: Reactions with photochemically generated reactive oxygen species (e.g., hydroxyl radicals) could lead to hydroxylation of the aromatic ring.
The presence of two chlorine atoms on the benzene (B151609) ring is expected to influence the photolytic behavior of the molecule, potentially enhancing the rate of degradation compared to non-chlorinated analogues.
| Potential Photolytic Pathway | Description | Potential Products |
| Amide Bond Cleavage | Breakage of the C-N bond in the amide linkage. | 2,6-dichlorobenzoic acid, 2-aminoethanol |
| Photoreductive Dechlorination | Removal of chlorine atoms from the aromatic ring. | Monochloro- or non-chlorinated benzamides |
| Photo-oxidation | Addition of hydroxyl groups to the aromatic ring. | Hydroxylated dichlorobenzamides |
Sorption and Leaching Behavior in Environmental Matrices (Conceptual Framework)
The movement and longevity of a chemical in the environment are significantly governed by its sorption to soil and sediment and its subsequent potential for leaching into groundwater. nih.govoregonstate.edu The chemical structure of a pesticide dictates its physical and chemical properties, which in turn control its persistence and mobility in soil and aquatic systems. nih.gov
Detailed Research Findings for the Analogue 2,6-Dichlorobenzamide (BAM)
Extensive research on 2,6-dichlorobenzamide (BAM) reveals its sorption behavior in various environmental matrices. BAM, a polar metabolite of dichlobenil (B1670455), generally exhibits lower sorption than its parent compound. nih.govgeus.dk However, its persistence is a significant environmental concern. sigmaaldrich.comchemsynthesis.com
Studies have shown that the sorption of BAM is highest in topsoils and clayey till sediments. nih.govgeus.dk The distribution coefficient (Kd), a measure of sorption, for BAM has been reported in a range of soil and sediment types. For instance, in topsoils, Kd values for BAM have been measured to be between 0.24 and 0.66 L/kg, while in clayey till sediments, the range is 0.10 to 0.93 L/kg. nih.govgeus.dk The sorption of BAM has been found to be significantly higher (2 to 47 times) in unoxidized (reduced) clayey till compared to weathered (oxidized) clayey till. nih.govgeus.dk
A crucial factor influencing BAM's sorption is the organic carbon content of the soil. nih.gov Research involving the removal of an average of 81% of organic carbon from reduced clayey till with hydrogen peroxide resulted in an average 50% decrease in sorption. nih.gov This indicates that a significant portion of BAM's sorption capacity in these sediments is related to organic matter. nih.gov
Sorption Coefficients (Kd) for 2,6-Dichlorobenzamide (BAM) in Various Environmental Matrices
| Matrix | Kd Range (L/kg) | Reference |
|---|---|---|
| Topsoils | 0.24 - 0.66 | nih.govgeus.dk |
| Clayey Till Sediments | 0.10 - 0.93 | nih.govgeus.dk |
| Unoxidized (reduced) Clayey Till | Significantly higher sorption (2-47 times) than oxidized till | nih.govgeus.dk |
Conceptual Persistence of this compound
While direct data is lacking for this compound, its structure suggests that its persistence could differ from BAM. The presence of the N-(2-hydroxyethyl) group introduces a hydroxyl functional group, which is expected to increase the compound's polarity and water solubility compared to BAM. This increased polarity may lead to weaker sorption to soil organic matter and clay particles.
The persistence of pesticides is often categorized by their half-life in soil. oregonstate.edu Non-persistent pesticides typically have a half-life of less than 30 days, moderately persistent pesticides have a half-life of 30 to 100 days, and persistent pesticides have a half-life of over 100 days. oregonstate.edu Given that BAM is known for its high persistence, it is plausible that this compound would also exhibit some degree of persistence. However, the N-substitution could potentially provide a site for more rapid microbial or chemical degradation compared to the unsubstituted amide of BAM. nih.gov
The potential for a compound to be transported to groundwater is directly related to its mobility in the soil profile, which is a function of its sorption characteristics and water solubility. oregonstate.edu Compounds that are highly water-soluble and exhibit low sorption are more likely to leach through the soil and contaminate groundwater resources. ipinnovative.com
Groundwater Contamination Potential of the Analogue 2,6-Dichlorobenzamide (BAM)
2,6-Dichlorobenzamide (BAM) is notorious for its presence in groundwater, often at concentrations exceeding the European Commission's maximum allowed concentration of 0.1 µg/L for pesticides in groundwater. ipinnovative.comnist.govchemsynthesis.com Its water-soluble nature and relatively low sorption contribute to its high mobility and the subsequent contamination of aquifers. ipinnovative.comnist.gov
Conceptual Groundwater Transport of this compound
Based on its chemical structure, this compound is conceptually likely to have a high potential for groundwater transport. The N-(2-hydroxyethyl) group would increase its water solubility and decrease its sorption to a greater extent than BAM. This would result in higher mobility through the soil profile and a greater propensity to reach groundwater. The hydroxyl group can form hydrogen bonds with water molecules, further facilitating its movement within the soil solution.
Conceptual Remediation Strategies
Given the anticipated high mobility and water solubility of this compound, remediation strategies would need to focus on addressing dissolved-phase contamination in groundwater and preventing further leaching from contaminated soils. Potential remediation approaches could include:
Pump-and-Treat: This conventional method involves pumping contaminated groundwater to the surface for treatment using processes like activated carbon adsorption, advanced oxidation processes (AOPs), or biological treatment.
In Situ Bioremediation: This approach would involve stimulating the activity of indigenous microorganisms or introducing specialized microbes capable of degrading the compound. The N-substituted side chain might offer a more amenable point of enzymatic attack for certain microorganisms.
Permeable Reactive Barriers (PRBs): These are subsurface barriers containing reactive materials that can intercept and degrade the contaminant as groundwater flows through them. The choice of reactive material would depend on the specific chemical properties of this compound.
Managed Aquifer Recharge (MAR): This involves the intentional recharge of water into an aquifer to manage and improve groundwater quality. This could be used to dilute contaminant plumes or to create hydraulic barriers to prevent their spread.
Further research into the specific physicochemical properties and biodegradability of this compound is essential to develop and optimize effective remediation strategies for this compound and its analogues.
Emerging Research Applications and Future Directions for 2,6 Dichloro N 2 Hydroxyethyl Benzamide
Development as Chemical Probes for Advanced Biological Research
The development of chemical probes is essential for dissecting complex biological processes. The benzamide (B126) scaffold, central to 2,6-dichloro-N-(2-hydroxyethyl)benzamide, is a key feature in many biologically active molecules, making its derivatives promising candidates for such probes. Researchers are actively designing and synthesizing novel benzamide-based structures to investigate and modulate the function of specific enzymes and pathways.
For instance, benzamide derivatives are being developed as selective inhibitors for histone deacetylases (HDACs), particularly class I isoforms like HDAC1, HDAC2, and HDAC3, which are often overexpressed in cancers such as breast cancer. nih.gov The rational design of these inhibitors involves modifying the core benzamide structure to enhance potency and improve pharmacokinetic profiles. nih.gov Similarly, new sets of benzamide derivatives have been synthesized and evaluated for their ability to inhibit the conversion of the normal prion protein (PrPC) to its disease-associated form (PrPSc), showing potential as therapeutic leads for prion diseases. nih.gov These studies highlight the potential of the benzamide structure to serve as a foundation for probes targeting neurodegenerative diseases and cancer. nih.govnih.gov
The antiviral potential of benzamide derivatives is also under investigation, with a focus on inhibiting viral enzymes like deubiquitinases (DUBs), which are crucial for the replication of various viruses, including adenovirus and herpes simplex virus (HSV-1). rsc.orgresearchgate.net By designing benzamide derivatives that mimic the pharmacophoric features of known DUB inhibitors, scientists aim to create probes that can elucidate the role of these enzymes in viral life cycles. researchgate.net
Integration into High-Throughput Screening Libraries for Novel Activity Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large chemical libraries for novel biological activities. Compounds like this compound and its analogs are valuable additions to these libraries due to the proven versatility of the benzamide scaffold.
The historical discovery of benzoylphenylurea (B10832687) (BPU) insecticides, which inhibit chitin (B13524) synthesis in insects, originated from the screening of compounds during herbicide development. nih.gov This demonstrates how screening libraries containing diverse chemical structures can lead to unexpected and valuable discoveries.
Current research efforts involve the synthesis of new series of benzamide derivatives for screening against a wide range of biological targets. For example, novel 2,6-dichlorobenzamide (B151250) derivatives have been synthesized to evaluate their antimicrobial and disinfectant properties. researchgate.netipinnovative.com Other studies focus on creating families of phenylsulfonyl-benzamides, designed through rational structural modifications, to screen for improved anti-prostate cancer activities. nih.gov The inclusion of diverse benzamide structures in HTS libraries increases the probability of identifying hit compounds that can be optimized into potent and selective therapeutic agents or biological probes.
Table 1: Examples of Benzamide Derivatives in Screening Libraries
| Derivative Class | Target/Application | Key Findings | Reference(s) |
|---|---|---|---|
| Phenylsulfonyl-benzamides | Anti-prostate cancer | New derivatives showed significantly improved anticancer activities compared to the drug bicalutamide. | nih.gov |
| 4-(2-nitrophenoxy)benzamides | Antiviral (DUB inhibitors) | Compounds exhibited strong antiviral activities against Adenovirus, HSV-1, and coxsackievirus. | rsc.orgresearchgate.net |
| 2,6-dichlorobenzamides | Antimicrobial/Disinfectant | Synthesized derivatives were evaluated for their potential as antimicrobial agents. | researchgate.netipinnovative.com |
Advancement of Sustainable Synthesis Methodologies for Industrial Scalability
As the research applications for this compound and related compounds expand, the need for efficient and sustainable synthesis methods becomes critical, particularly for industrial-scale production. The synthesis of this compound typically involves the reaction of a precursor, 2,6-dichlorobenzoyl chloride, with 2-aminoethanol. ipinnovative.com Therefore, optimizing the production of this precursor is a key focus.
Industrial production of 2,6-dichlorobenzoyl chloride faces challenges related to scalability and process design. A common route involves the chlorination of 2,6-dichlorobenzaldehyde, where catalyst choice is crucial to minimize the formation of by-products. The transition from laboratory-scale batch processes to large-scale continuous-flow systems is being explored to improve heat and mass transfer, enhance safety, and increase efficiency.
Furthermore, research into the synthesis of related compounds, such as the herbicide 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), provides insights into scalable production methods for the dichlorobenzoyl core structure. google.com Patented processes describe methods for manufacturing 2,6-dichlorobenzamide from precursors like 1,2-epoxy-2,6,6-trichlorocyclohexane carbonamide, highlighting the ongoing innovation in the chemical manufacturing of these compounds. google.com The development of greener and more economical synthesis routes will be essential for the widespread use of these benzamide derivatives in various applications.
Table 2: Synthesis Methods for Benzamide Derivatives and Precursors
| Product | Precursor(s) | Method/Reagents | Significance | Reference(s) |
|---|---|---|---|---|
| 2,6-dichloro-N-(propan-2-yl)benzamide | 2,6-dichlorobenzoyl chloride, Isopropyl amine | Reaction in ethanolic NaOH | Established method for synthesizing N-substituted 2,6-dichlorobenzamides. | ipinnovative.com |
| 2,6-Dichlorobenzoyl chloride | 2,6-dichlorobenzaldehyde | Chlorination with catalyst (e.g., tetramethylurea) | Industrial route, focus on minimizing by-products for high purity. | |
| 2,6-Dichlorobenzonitrile | 2-chloro-6-nitrobenzonitrile | De-nitrochlorination with chlorine gas | Provides a viable commercial process with high selectivity and yield. | google.com |
Development of Analytical Methodologies for Environmental Monitoring of Related Compounds
The increasing use of benzamide derivatives, particularly in agriculture, necessitates the development of sensitive and reliable analytical methods for environmental monitoring. 2,6-Dichlorobenzamide (BAM) is a well-known and persistent environmental metabolite of the herbicide dichlobenil (B1670455). nih.gov Given the structural similarity, the environmental fate of this compound could be related, and methodologies developed for BAM are relevant.
Studies on BAM have shown that it is readily absorbed by plants and accumulates in the leaves. nih.gov In plants, BAM is metabolized, primarily through hydroxylation at the 3 and 4 positions of the benzene (B151609) ring, followed by conjugation to form glycosides. nih.gov Understanding these metabolic pathways is crucial for developing analytical methods that can detect not only the parent compound but also its major degradation products.
The characterization of newly synthesized benzamide derivatives typically involves standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. ipinnovative.com For environmental samples, more advanced techniques like liquid chromatography coupled with mass spectrometry (LC-MS) would likely be required to achieve the necessary sensitivity and selectivity to detect trace amounts of the compound and its metabolites in complex matrices like soil and water.
Rational Design of Next-Generation Benzamide Derivatives with Tuned Biological and Environmental Profiles
The future of benzamide-based research lies in the rational design of next-generation derivatives with optimized properties. By systematically modifying the chemical structure of a lead compound like this compound, researchers can fine-tune its biological activity, selectivity, and environmental profile. This approach relies heavily on understanding the structure-activity relationships (SAR).
Numerous studies exemplify this design strategy:
Anticancer Agents: By modifying the structure of the antiandrogen drug bicalutamide, researchers have designed and synthesized new phenylsulfonyl-benzamide derivatives with significantly improved antiproliferative activity in prostate cancer cell lines. nih.gov Similarly, by altering the length and terminal substitutions of benzamide-based HDAC inhibitors, scientists have developed new compounds with enhanced potency. nih.gov
Insecticides: Quantitative structure-activity relationship (QSAR) analysis has been used to understand how different substituents on the benzoyl moiety of benzoylphenylurea insecticides affect their chitin-synthesis inhibition activity. nih.gov These studies show that small, hydrophobic, and electron-withdrawing groups at the ortho positions (like the two chlorine atoms in the title compound) are favorable for activity. nih.gov
COX-2 Inhibitors: New selective COX-2 inhibitors have been designed by hybridizing a benzenesulfonamide (B165840) pharmacophore with existing non-steroidal anti-inflammatory drugs (NSAIDs) through a 1,2,3-triazole linker, demonstrating a sophisticated approach to creating novel anti-inflammatory agents. mdpi.com
This rational design approach allows for the creation of molecules with enhanced efficacy against specific biological targets while potentially designing in features that promote biodegradability, thereby reducing environmental persistence. The structural information from these diverse studies provides a valuable roadmap for the future development of analogs of this compound for a wide array of applications.
Q & A
Basic Research Questions
Q. How can researchers accurately identify and characterize 2,6-dichloro-N-(2-hydroxyethyl)benzamide in synthetic mixtures?
- Methodological Answer: Structural identification requires a combination of analytical techniques:
- Mass Spectrometry (MS): Compare fragmentation patterns with reference data (e.g., NIST’s electron ionization mass spectrum for molecular weight verification ).
- Nuclear Magnetic Resonance (NMR): Analyze proton environments, such as aromatic protons (δ 7.25–7.40 ppm for dichlorophenyl groups) and hydroxyethyl signals (δ 3.04–4.06 ppm), as demonstrated in related benzamide derivatives .
- X-ray Crystallography: Resolve 3D molecular conformation using crystallographic data, as seen in structural reports for analogous compounds .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Follow strict safety measures:
- Personal Protective Equipment (PPE): Wear gloves, protective eyewear, and lab coats to avoid skin/eye contact .
- Containment: Use fume hoods or gloveboxes when handling volatile intermediates or toxic byproducts .
- Waste Disposal: Segregate hazardous waste and collaborate with certified agencies for chemical disposal to prevent environmental contamination .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer: Key strategies include:
- Acylation of Amines: React 2,6-dichlorobenzoyl chloride with ethanolamine derivatives under inert conditions (e.g., dichloromethane/pyridine) .
- Protection-Deprotection Steps: Use Boc (tert-butyloxycarbonyl) groups to protect reactive amine sites during synthesis, followed by HCl-mediated deprotection .
- Example Protocol: Combine 2,6-dichlorobenzoyl chloride (1.2 equiv) with 2-aminoethanol (1.0 equiv) in anhydrous dichloromethane, stir at 0°C for 2 hours, and purify via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this compound?
- Methodological Answer: Utilize factorial design to systematically vary parameters (e.g., temperature, reagent stoichiometry, solvent polarity) and identify optimal conditions:
- Screening Experiments: Test 2–3 levels per factor (e.g., 0°C vs. room temperature for acylation) to assess main effects .
- Response Surface Methodology (RSM): Model yield or purity as a function of variables, enabling prediction of ideal reaction conditions .
- Case Study: Apply a 2³ factorial design to evaluate the impact of solvent (dichloromethane vs. THF), catalyst (pyridine vs. DMAP), and reaction time (2h vs. 6h) on yield .
Q. What computational methods are effective in predicting the reactivity and stability of this compound derivatives?
- Methodological Answer: Combine quantum chemical calculations and cheminformatics:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict stability under thermal or photolytic conditions .
- Molecular Dynamics (MD): Simulate solvation effects or interactions with biological targets (e.g., enzyme active sites) .
- Reaction Path Search Algorithms: Use tools like GRRM or AFIR to explore possible reaction pathways for derivative synthesis .
Q. How should researchers resolve contradictions in biological activity data for this compound across different studies?
- Methodological Answer: Address discrepancies through:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, concentration ranges) to identify confounding variables .
- Dose-Response Curves: Re-evaluate IC₅₀ values under standardized protocols to minimize inter-lab variability .
- Theoretical Alignment: Reconcile empirical results with mechanistic hypotheses (e.g., competitive vs. non-competitive enzyme inhibition) .
Q. What strategies are recommended for elucidating the reaction mechanisms involving this compound in complex organic syntheses?
- Methodological Answer:
- Isotopic Labeling: Track oxygen/nitrogen atoms using ¹⁸O or ¹⁵N isotopes to confirm bond cleavage/formation .
- Kinetic Studies: Measure rate constants under varying pH or temperature to infer rate-determining steps .
- Intermediate Trapping: Use quenching agents (e.g., methanol for acyl intermediates) to isolate transient species for NMR or MS analysis .
Data Management and Validation
Q. How can chemical software enhance reproducibility in studies involving this compound?
- Methodological Answer:
- Electronic Lab Notebooks (ELNs): Digitally document reaction parameters, raw spectra, and purification steps to ensure traceability .
- Spectral Databases: Cross-validate NMR/MS data against platforms like NIST Chemistry WebBook to confirm compound identity .
- Machine Learning Tools: Train models on existing synthetic data to predict optimal reaction conditions for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
